tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Catalog No.
S13495640
CAS No.
M.F
C12H19N3O2
M. Wt
237.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo...

Product Name

tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

IUPAC Name

tert-butyl 7-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

InChI

InChI=1S/C12H19N3O2/c1-8-6-15(11(16)17-12(2,3)4)7-9-5-13-14-10(8)9/h5,8H,6-7H2,1-4H3,(H,13,14)

InChI Key

BNKRNLXDJMMHHW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=C1NN=C2)C(=O)OC(C)(C)C

tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic compound belonging to the class of pyrazolopyridines. It features a unique bicyclic structure comprising a pyrazole ring fused to a pyridine ring. The molecular formula of this compound is C12H19N3O2C_{12}H_{19}N_{3}O_{2}, with a molecular weight of approximately 237.30 g/mol. The compound exhibits notable chemical properties due to its structural configuration, which influences its reactivity and biological activity.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, resulting in the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions with lithium aluminum hydride can convert the compound into alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the pyrazole ring, allowing for the formation of various derivatives .

The biological activity of tert-butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is linked to its interaction with specific molecular targets. It may modulate the activity of enzymes, receptors, or ion channels, influencing pathways related to cell proliferation and apoptosis. This suggests potential therapeutic applications in areas such as oncology and inflammation management.

The synthesis of tert-butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves several key steps:

  • Formation of the Pyrazole Ring: The initial step involves reacting hydrazine with a β-keto ester to form the pyrazole ring.
  • Cyclization with Pyridine: The resulting pyrazole intermediate undergoes cyclization with a pyridine derivative under acidic or basic conditions to create the pyrazolopyridine core.
  • Introduction of the tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
  • Stereoselective Methylation: The methyl group is introduced using chiral catalysts or reagents to ensure stereoselectivity .

Due to its unique structure and biological activity, tert-butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research: In studies focusing on heterocyclic compounds and their derivatives for various applications in medicinal chemistry.

Interaction studies involving tert-butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate have explored its effects on various biological systems. These studies indicate that the compound can influence signaling pathways related to inflammation and cell growth. Further research is needed to elucidate its full pharmacological profile and potential therapeutic benefits .

Several compounds share structural similarities with tert-butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
tert-Butyl 6-methyl-2,4-dihydro-pyrazolo[4,3-c]pyridine-5-carboxylate230301-11-80.88
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate398491-59-30.82
tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H)-carboxylate398491-61-70.80
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate889945-69-10.79
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate1280210-79-80.76

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

237.147726857 g/mol

Monoisotopic Mass

237.147726857 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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